4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Catalog No.
S1528097
CAS No.
114393-97-4
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

CAS Number

114393-97-4

Product Name

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

IUPAC Name

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3

InChI Key

NTSWGSRJHHXHBB-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O

Synonyms

4-[2-(5-Ethyl-3-pyridyl)ethoxy]benzaldehyde;

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O
  • Potential as a Synthetic Intermediate: The presence of the aldehyde functional group suggests 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde could serve as a building block for the synthesis of more complex molecules. Research on similar aromatic aldehydes with pyridine moieties indicates their use in creating heterocyclic compounds, such as isoxazolines and isoxazoles []. These heterocycles are of interest due to their potential biological activities [].

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is an organic compound characterized by a benzaldehyde functional group attached to an ethoxy chain that connects to a pyridine ring. Its molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, and it features a 5-ethyl substituent on the pyridine ring, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural motifs, which are often associated with various pharmacological activities.

As 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde serves as an intermediate, its specific mechanism of action within biological systems is not applicable.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling the compound.
  • Handle the compound in a well-ventilated fume hood.
  • Dispose of waste according to proper laboratory regulations.
, primarily involving functional group transformations. Key reactions include:

  • Condensation Reactions: 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde can participate in condensation reactions, particularly with 2,4-thiazolidinedione to yield compounds with hypoglycemic and hypolipidemic activities .
  • Oxime Formation: The compound can be converted into its oxime derivative through reaction with hydroxylamine, which is useful for characterizing its reactive properties .
  • Reduction Reactions: The aldehyde group can be reduced to form corresponding alcohols or other derivatives under suitable conditions, often using catalysts such as palladium or platinum .

Research indicates that 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde exhibits significant biological activity. It has been identified as a key metabolite in various antimicrobial studies, demonstrating effectiveness against multiple bacterial strains with minimum inhibitory concentrations ranging from 4 to 8 µg/mL . Additionally, its derivatives have shown potential in treating metabolic disorders due to their hypoglycemic and hypolipidemic properties .

The synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde can be achieved through several methods:

  • Alkylation Reaction: The compound can be synthesized by reacting a suitable pyridine derivative with an ethylene glycol derivative in the presence of a base at elevated temperatures (70 to 90°C) in solvents such as ethanol or isopropanol .
  • Pyridine Substitution: A common method involves the substitution of the ethoxy group onto the pyridine ring followed by formylation to introduce the aldehyde functionality.
  • Large Scale Synthesis: For larger quantities, reactions can be conducted in methanol at around 65°C for extended periods (up to 13 hours), often using piperidine as a catalyst .

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde has several applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various biologically active compounds, particularly those targeting metabolic disorders.
  • Antimicrobial Agents: Its derivatives are explored for their potential use as antimicrobial agents due to their effectiveness against resistant bacterial strains.
  • Research Tool: The compound is utilized in academic research for studying structure-activity relationships due to its unique chemical structure.

Studies involving interaction mechanisms have highlighted the importance of non-covalent interactions in determining the biological activity of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde. Computational studies utilizing density functional theory have provided insights into its reactive properties and potential binding affinities with various biological targets . These investigations are crucial for understanding how structural modifications can enhance or diminish activity.

Several compounds share structural similarities with 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Properties
4-(2-(2-Pyridyl)ethoxy)benzaldehydeSimilar ethoxy and benzaldehyde groups but different pyridine substituentsExhibits different biological activities related to glucose metabolism
5-EthylpyridineA simpler structure lacking the ethoxy and benzaldehyde functionalitiesPrimarily studied for its role in organic synthesis
3-(5-Ethylpyridin-2-yl)phenolContains a hydroxyl group instead of an aldehydeInvestigated for antioxidant properties

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde stands out due to its specific combination of functional groups that confer unique biological activities and reactivity compared to these similar compounds. Its distinct structure allows it to participate in diverse

XLogP3

3.1

Other CAS

114393-97-4

Wikipedia

4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzyaldehyde

Dates

Last modified: 08-15-2023

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